3-Acetoxy-3'-fluorobenzophenone
Description
3-Acetoxy-3'-fluorobenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position of one phenyl ring and a fluorine atom at the 3'-position of the second phenyl ring. Benzophenone derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science, with fluorinated analogs often prized for their metabolic stability and electronic effects .
Properties
IUPAC Name |
[3-(3-fluorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZZCHYJNFFUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641627 | |
| Record name | 3-(3-Fluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-47-5 | |
| Record name | 3-(3-Fluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’-fluorobenzophenone typically involves the acetylation of 3’-fluorobenzophenone. One common method is the reaction of 3’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 3-Acetoxy-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-Acetoxy-3’-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential chemotherapeutic agent in cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Commercial and Research Relevance
- Discontinued Status: this compound’s discontinuation contrasts with analogs like 3-Acetoxy-3'-nitrobenzophenone, which remains in use for industrial research . This may reflect market demand shifts or synthesis challenges.
- Pharmaceutical Intermediates: Fluorobenzophenones are critical in synthesizing benzodiazepines (e.g., ’s 2-amino-2’-fluorobenzophenone derivative) , suggesting that this compound could serve as a protected intermediate for controlled functionalization.
Biological Activity
3-Acetoxy-3'-fluorobenzophenone (CAS No. 890099-47-5) is a synthetic compound belonging to the benzophenone class, characterized by an acetoxy group and a fluorine atom. This compound has garnered attention in various fields, particularly in biological research, due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
- Molecular Formula : C16H15F O3
- Molecular Weight : 258.24 g/mol
- Appearance : White crystalline solid
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- DNA Interaction : It can modulate gene expression by interacting with DNA, influencing cellular growth and differentiation.
- Cellular Signaling : The compound may alter signaling pathways that regulate apoptosis and cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic functions.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably:
- Cytotoxicity : Studies have shown that the compound has significant cytotoxic effects on cancer cells, with IC50 values indicating potent antiproliferative activity. For example, it demonstrated an IC50 value of approximately 70 μg/mL against MDA-MB-231 breast cancer cells .
- Selectivity Index : The selectivity index (SI) values suggest that the compound selectively targets cancer cells over normal cells, which is crucial for therapeutic applications .
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Acetoxy and fluorine groups | Antimicrobial, anticancer |
| 3-Hydroxy-3'-fluorobenzophenone | Hydroxyl group instead of acetoxy | Similar anticancer properties |
| 3-Acetoxy-4'-fluorobenzophenone | Fluorine in a different position | Varies in biological activity |
| 3-Acetoxy-3'-chlorobenzophenone | Chlorine instead of fluorine | Different antimicrobial spectrum |
Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on various cancer cell lines. The researchers noted that the compound induced apoptosis in MDA-MB-231 cells via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 μg/mL, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
